molecular formula C11H12N2O2 B4602048 1H-Benzimidazole-1-acetic acid, ethyl ester CAS No. 55175-50-3

1H-Benzimidazole-1-acetic acid, ethyl ester

Cat. No.: B4602048
CAS No.: 55175-50-3
M. Wt: 204.22 g/mol
InChI Key: QQNQPNGPSKOQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-1-acetic acid, ethyl ester is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Scientific Research Applications

1H-Benzimidazole-1-acetic acid, ethyl ester has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has shown that benzimidazole derivatives can exhibit anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-1-acetic acid, ethyl ester typically involves the condensation of 1,2-phenylenediamine with ethyl chloroacetate. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-1-acetic acid, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzimidazole-1-acetic acid, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-acetic acid, ethyl ester involves its interaction with various molecular targets. Benzimidazole derivatives are known to bind to tubulin, a protein that is essential for cell division. By binding to tubulin, these compounds can inhibit cell division, making them effective as anticancer agents. Additionally, they can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1H-Benzimidazole-2-carboxylic acid ethyl ester
  • 2-Aminobenzimidazole
  • 2-Methylbenzimidazole

Comparison: 1H-Benzimidazole-1-acetic acid, ethyl ester is unique due to its specific ester functional group, which can influence its reactivity and biological activity. Compared to other benzimidazole derivatives, this compound may exhibit different pharmacokinetic properties and biological effects. For instance, the presence of the ester group can enhance its solubility and bioavailability .

Properties

IUPAC Name

ethyl 2-(benzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)7-13-8-12-9-5-3-4-6-10(9)13/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNQPNGPSKOQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203680
Record name 1H-Benzimidazole-1-acetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55175-50-3
Record name Ethyl 1H-benzimidazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55175-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-1-acetic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055175503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole-1-acetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 97% NaH (3.0 g, 0.12 mol) in DMF (100 mL) was stirred for 0.5 hours, then benzimidazole (11.8 g, 0.1 mol) in DMF (50 mL) was added over 30 minutes, followed by ethyl bromoacetate (20 g, 0.12 mol) in DMF (50 mL) . The reaction mixture was stirred at room temperature overnight, NH4Cl was added, and the reaction mixture was stipped. Water was added to the residue, and it was extracted with CH2Cl2 (3×200 mL) . The organic layer was dried over MgSO4, filtered and concentrated in vacuo. The residue was treated with ethyl acetate, a white solid was collected by filtration and the filtrate was concentrated in vacuo and the residue was recrystallized from water to afford 8.0 g of 1-(ethoxycarbonylmethyl)benzimidazole, m.p. 63-64° C.
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-1-acetic acid, ethyl ester
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole-1-acetic acid, ethyl ester
Reactant of Route 3
Reactant of Route 3
1H-Benzimidazole-1-acetic acid, ethyl ester
Reactant of Route 4
Reactant of Route 4
1H-Benzimidazole-1-acetic acid, ethyl ester
Reactant of Route 5
Reactant of Route 5
1H-Benzimidazole-1-acetic acid, ethyl ester
Reactant of Route 6
Reactant of Route 6
1H-Benzimidazole-1-acetic acid, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.